molecular formula C12H11BrO3 B3222573 (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid CAS No. 121365-23-9

(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid

Cat. No. B3222573
CAS RN: 121365-23-9
M. Wt: 283.12 g/mol
InChI Key: QIFUPUVQSHKIAA-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid, also known as Compound A, is a synthetic molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid A exerts its anti-tumor effects by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation. Additionally, this compound A has been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to apoptosis in cancer cells. The anti-inflammatory properties of this compound A are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound A can induce apoptosis in cancer cells, inhibit the growth of cancer stem cells, and reduce the production of pro-inflammatory cytokines. Additionally, this compound A has been found to have antioxidant properties, which may contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid A in laboratory experiments is its specificity towards cancer cells. This compound A has been found to selectively induce apoptosis in cancer cells while sparing normal cells. Additionally, this compound A has been found to have low toxicity, making it a safe candidate for use in laboratory experiments. However, one limitation of using this compound A is its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research involving (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid A. One area of research is the development of more efficient synthesis methods to produce higher yields of pure this compound A. Additionally, further studies are needed to investigate the mechanisms underlying the anti-tumor and anti-inflammatory effects of this compound A. Another area of research is the development of novel drug delivery systems to improve the bioavailability of this compound A in vivo. Finally, the potential use of this compound A in combination with other anti-cancer drugs should be investigated to determine whether it can enhance their efficacy.
Conclusion:
In conclusion, this compound, or this compound A, is a promising candidate for use in scientific research due to its anti-tumor and anti-inflammatory properties. The synthesis of this compound A has been optimized to produce high yields of pure compound, and its specificity towards cancer cells makes it a safe candidate for use in laboratory experiments. Further research is needed to investigate the mechanisms underlying the effects of this compound A and to develop novel drug delivery systems to improve its bioavailability in vivo.

Scientific Research Applications

(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid A has been found to have various scientific research applications, particularly in the field of cancer research. Studies have shown that this compound A has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, this compound A has been found to inhibit the growth of cancer stem cells, which are responsible for cancer recurrence and resistance to chemotherapy. This compound A has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(E)-6-(4-bromophenyl)-4-oxohex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c13-10-4-1-9(2-5-10)3-6-11(14)7-8-12(15)16/h1-6H,7-8H2,(H,15,16)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFUPUVQSHKIAA-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121365-23-9
Record name (5E)-6-(4-Bromophenyl)-4-oxo-5-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121365-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid
Reactant of Route 4
Reactant of Route 4
(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid
Reactant of Route 5
Reactant of Route 5
(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid
Reactant of Route 6
Reactant of Route 6
(E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.